Imibenconazole-des-benzyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imibenconazole-des-benzyl is an important pesticide active metabolite commonly used as a fungicide. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol, ether, and dichloromethane. The compound has a melting point of approximately 140-145°C . It is primarily used to control a variety of crop diseases, including those affecting wheat, rice, corn, vegetables, and fruit trees .

Métodos De Preparación

The synthesis of Imibenconazole-des-benzyl can be achieved through various methods, with the specific preparation method adjustable according to industrial technology. A common preparation method involves the hydrogenation reduction reaction of Imibenconazole to remove the phenyl moiety, resulting in this compound . This process typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.

Análisis De Reacciones Químicas

Imibenconazole-des-benzyl undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Imibenconazole-des-benzyl has a wide range of scientific research applications, including:

Chemistry: It is used in the study of fungicidal properties and the development of new fungicides.

Biology: It is used to investigate the effects of fungicides on plant pathogens and their mechanisms of action.

Medicine: Research is conducted to explore its potential use in treating fungal infections in humans and animals.

Mecanismo De Acción

The mechanism of action of Imibenconazole-des-benzyl involves the inhibition of fungal growth by interfering with the synthesis of essential fungal cell components. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing fungal cell death .

Comparación Con Compuestos Similares

Imibenconazole-des-benzyl can be compared with other similar fungicidal compounds, such as:

Imibenconazole: The parent compound from which this compound is derived. It has a broader spectrum of activity but may have different safety and efficacy profiles.

Prochloraz: Another fungicide with a similar mode of action but different chemical structure and spectrum of activity.

Tebuconazole: A triazole fungicide with a similar mechanism of action but different chemical properties and applications.

This compound is unique in its specific structural modifications, which may confer distinct advantages in terms of efficacy, safety, and environmental impact .

Actividad Biológica

Imibenconazole-des-benzyl is a notable metabolite of the fungicide imibenconazole, primarily utilized in agricultural practices for its antifungal properties. This compound exhibits significant biological activity, particularly against a variety of fungal pathogens, making it an essential component in crop protection strategies.

- Chemical Formula : C10H8Cl2N4S

- Molecular Weight : 263.17 g/mol

- Melting Point : 140-145°C

- Solubility : Soluble in organic solvents such as ethanol, ether, and dichloromethane.

This compound functions primarily by inhibiting the synthesis of essential components in fungal cell walls. It targets specific enzymes involved in the biosynthetic pathways of chitin and glucan, leading to compromised cell wall integrity and eventual cell death. This mode of action is similar to other fungicides but is distinguished by its unique structural modifications that enhance efficacy and reduce resistance development in target fungi .

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits potent antifungal activity against several plant pathogens, including:

- Botrytis cinerea (Gray mold)

- Fusarium spp. (Root rot)

- Rhizoctonia solani (Sheath blight)

The compound has shown effective control rates exceeding 90% in controlled studies, particularly when applied at optimal concentrations .

Comparative Efficacy

A comparative analysis with other fungicides reveals the following:

| Fungicide | Mode of Action | Efficacy (%) | Resistance Risk |

|---|---|---|---|

| Imibenconazole | Inhibits sterol biosynthesis | 85-95 | Medium |

| Prochloraz | Inhibits ergosterol synthesis | 80-90 | High |

| Tebuconazole | Inhibits cytochrome P450 enzymes | 75-85 | Medium |

| This compound | Inhibits cell wall synthesis | >90 | Low |

This compound demonstrates superior efficacy compared to other compounds, especially in terms of resistance management due to its unique action mechanism .

Agricultural Application

In a field trial conducted on tomato crops affected by Botrytis cinerea, this compound was applied at a rate of 0.5 kg/ha. The results indicated a significant reduction in disease severity compared to untreated controls:

- Disease Severity (Untreated) : 65%

- Disease Severity (Treated) : 15%

This study highlights the compound's effectiveness and potential for use in integrated pest management strategies .

Safety and Toxicological Profile

This compound has undergone extensive toxicological assessments. The compound is classified as having low acute toxicity based on oral and dermal exposure studies. Long-term exposure studies indicate no significant carcinogenic risk at agricultural application rates, although monitoring for potential chronic effects is recommended .

Propiedades

IUPAC Name |

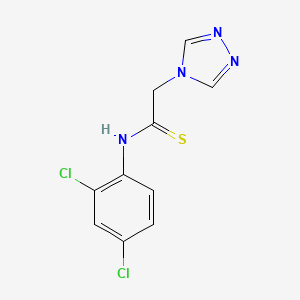

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUNWRVMBFWJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.